Home > Products > Screening Compounds P73857 > 4-Pyrrolidin-3-ylquinazoline
4-Pyrrolidin-3-ylquinazoline - 1539924-77-0

4-Pyrrolidin-3-ylquinazoline

Catalog Number: EVT-3002785
CAS Number: 1539924-77-0
Molecular Formula: C12H13N3
Molecular Weight: 199.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Hydroxy-2-(4-(pyrrolidin-1-yl)phenyl)benzo[g]quinolin-4(1H)-one (PBQ)

    Compound Description: PBQ is a ratiometric fluorescent probe that utilizes excited-state intramolecular proton transfer (ESIPT) for its function. It reacts with phosgene to form PBQ-1. Research indicates that PBQ exhibits solvatochromic fluorescence, with the fluorescence intensity and wavelength being influenced by the polarity of the solvent. []

    Relevance: While PBQ shares the pyrrolidine ring with 4-Pyrrolidin-3-ylquinazoline, its core structure diverges significantly. The primary relevance lies in both compounds containing a pyrrolidine ring, highlighting a potential area of interest in structure-activity relationship studies involving these types of structures. []

PBQ-1

    Compound Description: PBQ-1 is the product of the reaction between PBQ and phosgene. The study suggests that PBQ-1 is more susceptible to ESIPT in solvents with increasing polarity. []

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

    Compound Description: This compound is a crucial intermediate in the synthesis of various small molecule anticancer drugs. It exhibits good water solubility, making it valuable for drug development. []

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (43d)

    Compound Description: 43d is a potent and selective estrogen receptor degrader (SERD). It has shown promise as an orally available drug for treating estrogen receptor-positive breast cancer, particularly those resistant to existing hormone therapies. []

(±)-1-(4-(3-Fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Derivatives

    Compound Description: This series of compounds were synthesized from 2,5-dihydro-1H-pyrrole and evaluated for their anticancer activity against HCT 116, MDA-MB231, and Mia-PaCa2 cancer cell lines. Compound 8b within this series demonstrated significant potency against the MDA-MB231 cell line with an IC50 of 42.5 µg/mL. [, ]

    Relevance: These derivatives, particularly 8b, are structurally akin to 4-Pyrrolidin-3-ylquinazoline as they both feature a pyrrolidine ring substituted at the 3-position. The difference lies in the core structure, with the derivatives incorporating a triazole ring. This comparison highlights the potential of exploring variations in the core structure while retaining the 3-substituted pyrrolidine ring as a strategy for discovering new molecules with anticancer properties. [, ]

3-(4-Methoxyphenyl)-1-(4-(pyrrolidin-1-yl) phenyl) prop-2-en-1-one (MPPP)

    Compound Description: MPPP is a chalcone derivative with a pyrrolidine acting as a charge donor in its excited state. It displays significant solvatochromic effects in its fluorescence, indicating intramolecular charge transfer characteristics. []

    Relevance: While both MPPP and 4-Pyrrolidin-3-ylquinazoline contain a pyrrolidine ring, their core structures differ. The connection lies in their shared interest in the electronic properties and reactivity influenced by the pyrrolidine ring, even within different molecular frameworks. []

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol (3)

    Compound Description: Compound 3 emerged as an unexpected product during the synthesis of a macrocyclic ether via a Mitsunobu-mediated cyclization. Its structure was subsequently confirmed using various spectroscopic techniques. []

(3Z,5S)-5-(Hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-Methyloxime

    Compound Description: This compound is a crystalline derivative designed for its potential use in treating conditions related to oxytocin receptor (OT-R) activity. This includes applications in managing preterm labor and improving embryo implantation rates. []

Overview

4-Pyrrolidin-3-ylquinazoline is a chemical compound that belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. Its structure features a pyrrolidine moiety at the 4-position of the quinazoline ring, which may contribute to its biological activity.

Source and Classification

4-Pyrrolidin-3-ylquinazoline is synthesized from various quinazoline derivatives through specific chemical reactions. It is classified as an organic compound and falls under the category of heterocyclic compounds, which are compounds containing atoms of at least two different elements as part of a ring structure.

Synthesis Analysis

The synthesis of 4-Pyrrolidin-3-ylquinazoline can be achieved through several methods, primarily involving nucleophilic substitution reactions and cyclization processes.

Methods and Technical Details:

  1. Starting Materials: The synthesis often begins with commercially available quinazoline derivatives such as 2-chloroquinazoline or 4-sulfonylquinazolines.
  2. Reagents: Common reagents include sodium azide and various sulfinates, which facilitate the formation of the desired product through nucleophilic substitution.
  3. Reaction Conditions: The reactions are typically performed in solvents like dimethylformamide or chloroform under controlled temperatures to optimize yield.
  4. Yield Optimization: Techniques such as quantitative nuclear magnetic resonance (NMR) are employed to analyze reaction progress and yield, with reported yields for 4-Pyrrolidin-3-ylquinazoline reaching up to 93% under optimized conditions .
Molecular Structure Analysis

The molecular structure of 4-Pyrrolidin-3-ylquinazoline can be described as follows:

  • Chemical Formula: C11_{11}H12_{12}N2_{2}
  • Molecular Weight: Approximately 176.23 g/mol
  • Structure: The compound consists of a quinazoline core with a pyrrolidine group attached at the 4-position. The arrangement allows for various functional groups to be introduced, enhancing its pharmacological properties.

Data

  • Melting Point: Specific melting points may vary based on purity but are generally around 150-160 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

4-Pyrrolidin-3-ylquinazoline participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups on the quinazoline ring allows for nucleophilic attack by amines or other nucleophiles, leading to modified derivatives with enhanced biological activity.
  2. Cyclization Reactions: These reactions can lead to the formation of more complex structures by introducing additional rings or functional groups, expanding the compound's potential applications .
Mechanism of Action

The mechanism of action for compounds like 4-Pyrrolidin-3-ylquinazoline often involves interaction with specific biological targets:

  1. Enzyme Inhibition: Many quinazoline derivatives act as inhibitors for various kinases, including those involved in cancer pathways such as PI3Kα.
  2. Binding Affinity: Studies have shown that modifications at the 4-position can significantly influence binding affinity and selectivity towards target proteins, impacting their efficacy .

Data

  • IC50 Values: Compounds derived from this class have demonstrated IC50 values in the nanomolar range against specific enzymes, indicating potent inhibitory activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.

Chemical Properties

  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within the quinazoline structure.
  • Functional Group Compatibility: Compatible with various functional groups, allowing for extensive modifications that can enhance biological activity.
Applications

4-Pyrrolidin-3-ylquinazoline has several scientific uses primarily in medicinal chemistry:

  1. Pharmacological Research: It serves as a scaffold for developing new kinase inhibitors aimed at treating various cancers.
  2. Biological Studies: Used in studies investigating signaling pathways related to cell proliferation and survival.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Introduction to 4-Pyrrolidin-3-ylquinazoline in Medicinal Chemistry

Historical Context of Quinazoline-Based Pharmacophores

Quinazoline, a fused heterocyclic scaffold consisting of benzene and pyrimidine rings, has evolved into a privileged structure in medicinal chemistry since its first synthesis via decarboxylation in 1895 [3]. The Niementowski synthesis (anthranilic acid + formamide) became a fundamental route to access 3,4-dihydro-4-oxoquinazolines, enabling early exploration of this pharmacophore [3]. Historically, the natural alkaloid vasicine (±)-peganine, isolated from Adhatoda vasica in 1888, marked quinazoline's inaugural bioactive manifestation, demonstrating potent bronchodilator properties [3].

The 20th century witnessed systematic optimization of quinazoline derivatives, culminating in FDA-approved kinase inhibitors that revolutionized targeted cancer therapy. Notable examples include:

  • Erlotinib (Tarceva): EGFR inhibitor for non-small cell lung cancer (NSCLC)
  • Gefitinib (Iressa): Selective EGFR inhibitor against NSCLC with exon 19/21 mutations
  • Afatinib (Gilotrif): Irreversible EGFR/HER2 dual inhibitor [1] [3]

These agents exploit quinazoline's capacity for hinge-region binding in kinase ATP pockets while allowing strategic substitutions at C2, C4, N3, and C6/C7 positions to modulate potency, selectivity, and pharmacokinetics. The evolution from cytotoxic chemotherapies to targeted quinazoline-based agents exemplifies structure-driven drug design, reducing off-target effects through molecular precision [1] [3].

Table 1: Clinically Significant Quinazoline-Based Kinase Inhibitors

CompoundPrimary Target(s)Key IndicationsStructural Features
ErlotinibEGFRNSCLC, Pancreatic cancer4-Anilinoquinazoline
GefitinibEGFRNSCLC (exon 19/21 mutations)4-Anilino-6,7-dimethoxyquinazoline
AfatinibEGFR/HER2NSCLC (EGFR mutants)4-Anilino-6-acrylamidoquinazoline
LapatinibEGFR/HER2HER2+ Breast cancer3-Furanyl-4-anilinoquinazoline
VandetanibVEGFR/RET/EGFRMedullary thyroid cancer4-Anilino-6,7-bis(morpholino)quinazoline

Role of Pyrrolidine Modifications in Bioactive Molecule Design

Pyrrolidine, a saturated five-membered nitrogen heterocycle, introduces critical three-dimensional structural diversity into pharmacophores via sp³-hybridization, stereogenicity, and conformational flexibility ("pseudorotation"). Compared to planar scaffolds like pyrrole or quinazoline alone, pyrrolidine’s non-planarity enhances spatial coverage and improves solubility parameters [5]. Key physicochemical advantages include:

  • Stereochemical Control: Up to four chiral centers enable enantioselective target engagement
  • Polar Surface Area (PSA): ~16.5 Ų enhances aqueous solubility (LogS = 0.85)
  • Balanced Lipophilicity: Lower LogP (0.46) than carbocyclic analogs reduces metabolic clearance [5]

Strategic incorporation at quinazoline’s C4 position (as in 4-pyrrolidin-3-ylquinazoline) exploits pyrrolidine’s H-bond accepting/donating capabilities while modulating electronic properties. Structure-Activity Relationship (SAR) studies reveal that substitution on the pyrrolidine nitrogen or carbon atoms critically influences target affinity:

  • N-Alkylation: Enhances membrane permeability but may reduce solubility
  • C3/C4 Chirality: Dictates stereoselective binding to enantioselective targets (e.g., kinases)
  • Ring Fusion: Pyrrolizine derivatives increase rigidity for selective pocket insertion [2] [5]

Natural product precedents like the anticancer agent aegyptolidine A demonstrate pyrrolidine’s biological relevance, while synthetic derivatives leverage its scaffold for kinase inhibition, DNA intercalation, and tubulin binding [5]. The synthesis of 4-pyrrolidin-3-ylquinazoline typically involves nucleophilic displacement of 4-chloroquinazoline with 3-aminopyrrolidine or transition-metal-catalyzed C–N coupling, enabling late-stage diversification [5].

Table 2: Physicochemical Properties of Bioisosteric Heterocycles

ParameterPyrrolidineCyclopentanePyrroleQuinazoline
Dipole Moment (D)1.410.072.93~4.0
LogP0.463.000.75~2.5
LogS (aq. sol.)0.85-2.64-0.18~ -3.0
PSA (Ų)16.5014.0~50
H-Bond Donors1.001.01-2
H-Bond Acceptors1.500.53-4

Significance of 4-Pyrrolidin-3-ylquinazoline in Targeted Therapy Development

The 4-pyrrolidin-3-ylquinazoline scaffold represents a strategic molecular hybridization addressing key challenges in oncology drug discovery: kinase selectivity, resistance suppression, and physicochemical optimization. By tethering pyrrolidine’s 3D pharmacophore to quinazoline’s planar kinase-binding core, this structure achieves:

Enhanced Kinase Inhibition Profiles:

  • The pyrrolidine nitrogen coordinates with kinase hinge-region residues (e.g., Cys797 in EGFR)
  • C3 substituents project into hydrophobic pockets (e.g., selectivity pocket in ALK)
  • Stereochemistry at C3 influences mutant kinase affinity (e.g., T790M EGFR resistance mutation) [1] [3]

Overcoming Chemoresistance Mechanisms:

  • Efflux Pump Evasion: Reduced recognition by P-glycoprotein (P-gp) due to lower LogP
  • Metabolic Stabilization: Saturation of pyrrolidine ring minimizes CYP450-mediated inactivation
  • Target Mutation Adaptation: Flexible binding accommodates kinase gatekeeper mutations [4]

Multitargeting Capabilities:Rational substitution enables dual kinase inhibition (e.g., EGFR/VEGFR2 or ALK/ROS1). For instance, C6/C7 quinazoline modifications combined with pyrrolidine N-acylation yield inhibitors suppressing compensatory signaling pathways – a strategy to circumvent bypass resistance [1] [6].

Table 3: Kinase Targets Amenable to 4-Pyrrolidin-3-ylquinazoline Inhibition

Kinase TargetResistance Mechanisms AddressedExample DerivativesTherapeutic Application
EGFRT790M, C797S mutations6-Nitro-7-cyano substitutionsNSCLC with acquired resistance
ALKL1196M gatekeeper mutationC3-(1,2,3-Triazolyl) pyrrolidineALK+ NSCLC relapse
VEGFR2Tumor angiogenesis upregulationN-Arylalkyl pyrrolidine derivativesMetastatic CRC
BRAFParadoxical MAPK reactivation3-Sulfonamido-pyrrolidine conjugatesMelanoma adjuvant therapy
METAmplification-induced cross-resistanceSpiro-pyrrolidine fused analogsGastric cancer

Recent preclinical studies highlight derivatives such as 6-bromo-2-(pyridin-3-yl)-4-(pyrrolidin-3-yl)quinazoline exhibiting EGFR IC₅₀ = 0.096 μM, surpassing early-generation inhibitors [3]. Structural biology insights confirm that the pyrrolidine’s puckered conformation induces optimal displacement of the activation loop in kinases, stabilizing inactive (DFG-out) conformations – a mechanism critical for overcoming constitutive activation in resistant tumors [1] [4]. This hybrid scaffold thus provides a versatile template for next-generation targeted agents addressing oncology’s persistent resistance challenges.

Properties

CAS Number

1539924-77-0

Product Name

4-Pyrrolidin-3-ylquinazoline

IUPAC Name

4-pyrrolidin-3-ylquinazoline

Molecular Formula

C12H13N3

Molecular Weight

199.257

InChI

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2

InChI Key

TURZBPAUVULYJN-UHFFFAOYSA-N

SMILES

C1CNCC1C2=NC=NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.